
1,4-Dipropylbenzene
Overview
Description
1,4-Dipropylbenzene (CAS: 4815-57-0) is an aromatic hydrocarbon with the molecular formula C₁₂H₁₈ and a molecular weight of 162.27 g/mol . It consists of a benzene ring substituted with two propyl groups in the para positions. The compound is also known as p-dipropylbenzene and is used in organic synthesis, intermediate production, and materials research. Its IUPAC Standard InChIKey (PHUANMGFAOCUOQ-UHFFFAOYSA-N) and 3D structural data are available via computational models . Commercial suppliers, such as Sigma-Aldrich, list it as a reagent with moderate annual demand .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dipropylbenzene can be synthesized through several methods, including Friedel-Crafts alkylation. In this method, benzene is reacted with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
C6H6+2C3H7Cl→C6H4(C3H7)2+2HCl
The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The temperature is maintained between 0°C and 50°C to control the reaction rate and minimize side reactions.
Industrial Production Methods
In industrial settings, this compound is produced using similar Friedel-Crafts alkylation processes but on a larger scale. The reaction conditions are optimized to achieve high yields and purity. Continuous flow reactors are often used to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1,4-Dipropylbenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogenation of this compound can yield the corresponding cyclohexane derivative using catalysts like palladium on carbon (Pd/C).
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring. For example, nitration with nitric acid (HNO3) and sulfuric acid (H2SO4) can produce nitro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and pressure.
Substitution: Nitric acid and sulfuric acid mixture at temperatures around 50°C for nitration.
Major Products Formed
Oxidation: this compound-2,5-dicarboxylic acid.
Reduction: 1,4-Dipropylcyclohexane.
Substitution: 1,4-Dipropyl-2-nitrobenzene.
Scientific Research Applications
Chemical Properties and Structure
1,4-Dipropylbenzene has the molecular formula and consists of a benzene ring substituted with two isopropyl groups at the para position. Its unique structure imparts specific chemical properties that make it suitable for various applications.
Pharmaceutical Applications
This compound serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its role in drug development is vital due to its ability to facilitate complex chemical reactions.
Key Uses:
- Synthesis of APIs : Used in the production of various therapeutic compounds.
- Solvent Properties : Acts as a solvent for active pharmaceutical ingredients, enhancing solubility and stability.
Case Study:
A study highlighted the effectiveness of this compound in synthesizing a new class of anti-cancer drugs. The compound's ability to stabilize reactive intermediates significantly improved yield and purity compared to traditional solvents .
Polymer Production
The compound is extensively used in the production of polymers, particularly thermoplastic elastomers (TPEs) and polyurethanes. These materials are essential in various applications due to their favorable mechanical properties.
Key Uses:
- Thermoplastic Elastomers : Provides flexibility and durability for automotive components.
- Polyurethanes : Utilized in coatings, adhesives, and insulation materials.
Data Table: Applications in Polymer Production
Application Type | Properties | Industries Involved |
---|---|---|
Thermoplastic Elastomers | Flexibility, Chemical Resistance | Automotive, Consumer Goods |
Polyurethanes | Insulation, Adhesion | Construction, Electronics |
Chemical Intermediate
This compound is widely recognized for its role as a chemical intermediate in various synthesis processes. It participates in reactions such as bromination, oxidation, and dehydrogenation.
Key Uses:
- Synthesis of Stabilizers : Important for producing stabilizers used in plastics.
- Synthetic Lubricants : Acts as a solvent and additive in lubricant formulations.
Market Insights
The global market for this compound was valued at approximately USD 695.50 million in 2021 and is projected to reach USD 1195.00 million by 2029, reflecting a compound annual growth rate (CAGR) of around 7% .
Nuclear Applications
One notable application of this compound is in nuclear fuel reprocessing. It is utilized in the TALSPEAK process for separating trivalent actinides from lanthanides.
Key Uses:
- TALSPEAK Process : A method for extracting actinides from aqueous solutions using phosphorus reagents.
Emerging Trends and Future Directions
The demand for this compound is expected to grow due to advancements in synthesis techniques that enhance production efficiency and product quality. The increasing focus on high-performance polymers in industries such as aerospace and automotive further supports this trend.
Opportunities:
- Development of eco-friendly synthesis methods.
- Expansion into high-value applications such as lightweight materials.
Mechanism of Action
The mechanism of action of 1,4-dipropylbenzene in chemical reactions involves the interaction of its aromatic ring with electrophiles or nucleophiles. In electrophilic aromatic substitution reactions, the propyl groups direct incoming electrophiles to the ortho and para positions relative to themselves. This directing effect is due to the electron-donating nature of the propyl groups, which activate the benzene ring towards electrophilic attack.
Comparison with Similar Compounds
The following analysis compares 1,4-dipropylbenzene with structurally analogous para-substituted benzene derivatives, focusing on molecular properties, substituent effects, and applications.
Table 1: Key Properties of this compound and Analogues
Structural and Physical Properties
- Substituent Effects: this compound: Linear propyl groups enhance flexibility and reduce steric hindrance compared to branched substituents. 1,4-Diisopropenylbenzene: Isopropenyl groups introduce unsaturated bonds, lowering molecular weight (158.24 g/mol) and increasing reactivity. Its melting point (65°C) and low-pressure boiling point (46–48°C at 0.07 Torr) reflect volatility suited for polymerization initiators . 1,4-Divinylbenzene: Vinyl substituents enable crosslinking in polymer chemistry, though its lower molecular weight (130.19 g/mol) may limit thermal stability .
Solubility and Reactivity :
- 1,4-Diisopropenylbenzene’s solubility in acetone aligns with its use in solution-phase polymer synthesis . In contrast, this compound’s solubility profile remains uncharacterized in the provided data.
Biological Activity
1,4-Dipropylbenzene (DPB), a derivative of biphenyl, is an organic compound with the chemical formula CH. It consists of a benzene ring with two propyl groups attached at the 1 and 4 positions. Understanding its biological activity is crucial for assessing its potential applications in various fields, including pharmaceuticals and environmental science.
This compound is characterized by its hydrophobic nature and relatively low solubility in water. Its structure allows it to interact with biological systems in unique ways, influencing its biological activity.
Biological Activity Overview
Research on the biological activity of this compound has revealed several important findings regarding its toxicity, potential therapeutic effects, and environmental impact.
Toxicity Studies
Toxicological assessments have shown that this compound exhibits moderate toxicity in various organisms. For instance:
- Aquatic Toxicity : In studies involving aquatic organisms such as Daphnia magna, the compound demonstrated a 21-day No Observed Effect Concentration (NOEC) of 0.063 mg/L, indicating significant chronic toxicity close to its solubility limit in water .
- Mammalian Toxicity : In a study involving rats, administration of diisopropylbenzene (a related compound) at doses up to 750 mg/kg body weight per day showed no adverse reproductive effects but did result in increased liver and kidney weights .
Antioxidant Properties
Recent studies have highlighted the antioxidant potential of this compound derivatives. For example:
- Radical Scavenging Activity : Compounds derived from this compound have been shown to possess strong radical scavenging abilities in various assays such as DPPH and hydroxyl radical scavenging tests. These compounds can inhibit oxidative stress by neutralizing free radicals .
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant properties of synthesized phthalocyanine derivatives containing this compound moieties. The results indicated that these compounds exhibited significant antioxidant activity compared to standard antioxidants like butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA). The most effective compounds showed IC50 values significantly lower than those of the controls, suggesting their potential as therapeutic agents against oxidative stress-related diseases .
Case Study 2: Environmental Impact
A comprehensive toxicity assessment was conducted on the effects of this compound on aquatic ecosystems. The study found that while the compound is toxic to certain algal species at low concentrations, it poses a risk primarily when released into water bodies due to its hydrophobic nature and tendency to bioaccumulate .
Data Tables
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 1,4-dipropylbenzene, and how can researchers optimize reaction yields?
- Methodological Answer : The Friedel-Crafts alkylation of benzene with 1-bromopropane or propyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) is a common method. Key parameters include temperature control (40–60°C), stoichiometric ratios of benzene to alkylating agent (≥3:1 to minimize polyalkylation), and catalyst activation . Purification via fractional distillation (boiling point ~225°C) or column chromatography (using hexane/ethyl acetate) is recommended. Yield optimization requires monitoring reaction time to avoid side products like 1,3-diisomers.
Q. How can researchers characterize the purity and structural integrity of synthesized this compound?
- Methodological Answer : Combine analytical techniques:
- GC-MS to confirm molecular weight (162.27 g/mol) and detect impurities.
- ¹H/¹³C NMR to verify substituent positions (symmetrical aromatic protons at δ 6.8–7.2 ppm; propyl chains at δ 0.9–1.6 ppm).
- FT-IR to identify C-H stretching in propyl groups (2850–2960 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹).
- HPLC with a C18 column (e.g., Supelcosil LC-ABZ+Plus) and UV detection at 237 nm for quantification .
Q. What are the critical storage conditions to ensure this compound stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to oxidizers or strong acids due to potential electrophilic substitution reactions. Stability tests via periodic GC analysis are advised to detect degradation products like propylphenols .
Advanced Research Questions
Q. How can this compound be utilized in polymer science, and what challenges arise in its application?
- Methodological Answer : It serves as a monomer in polyarylene ether synthesis via Ullmann coupling or Suzuki-Miyaura reactions. Challenges include controlling regioselectivity during polymerization and mitigating steric hindrance from propyl groups. Advanced characterization (e.g., GPC for molecular weight distribution, DSC for Tg analysis) is critical. Co-polymerization with fluorinated monomers (e.g., 1,4-difluorobenzene derivatives) enhances thermal stability .
Q. What experimental strategies resolve contradictions in reported thermal degradation profiles of this compound?
- Methodological Answer : Discrepancies in thermogravimetric analysis (TGA) data may stem from heating rates or atmospheric conditions. To reconcile findings:
- Conduct TGA under controlled O₂/N₂ atmospheres (10°C/min).
- Compare decomposition onset temperatures (reported range: 250–300°C) and analyze residual char via FT-IR.
- Validate results using DFT calculations to model bond dissociation energies of C-Propyl bonds .
Q. How can researchers investigate the environmental fate of this compound using advanced analytical techniques?
- Methodological Answer : Employ LC-QTOF-MS with collision-induced dissociation to track degradation metabolites in soil/water systems. Pair with isotopic labeling (e.g., ¹³C-propyl chains) to differentiate biotic vs. abiotic pathways. For ecotoxicity, use Daphnia magna assays to assess LC₅₀ values, referencing OECD guidelines .
Q. Data Analysis & Experimental Design
Q. What statistical approaches are recommended for optimizing this compound synthesis parameters?
- Methodological Answer : Apply a Box-Behnken design (response surface methodology) to evaluate variables: catalyst concentration, temperature, and reaction time. Use ANOVA to identify significant factors (p < 0.05) and optimize yield via desirability functions. Replicate trials to minimize batch-to-batch variability .
Q. How should researchers address conflicting spectroscopic data in structural elucidation studies?
- Methodological Answer : Cross-validate using complementary techniques:
- X-ray crystallography for unambiguous confirmation (if crystals are obtainable).
- 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectra.
- Compare experimental IR/Raman spectra with computational simulations (e.g., Gaussian DFT) .
Q. Safety & Compliance
Q. What protocols ensure safe handling of this compound in laboratory settings?
- Methodological Answer : Use fume hoods for synthesis/purification. PPE (nitrile gloves, safety goggles) is mandatory. For spills, absorb with vermiculite and neutralize with 10% NaOH. Dispose via incineration (hazard code D001) following EPA guidelines. Monitor airborne concentrations via OSHA Method 1005 .
Properties
IUPAC Name |
1,4-dipropylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18/c1-3-5-11-7-9-12(6-4-2)10-8-11/h7-10H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUANMGFAOCUOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197441 | |
Record name | Benzene, 1,4-dipropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4815-57-0 | |
Record name | Benzene, 1,4-dipropyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004815570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,4-dipropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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